molecular formula C25H25FN4O5S B10863866 1-Ethyl-6-fluoro-7-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

1-Ethyl-6-fluoro-7-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

Cat. No.: B10863866
M. Wt: 512.6 g/mol
InChI Key: TVFWQQFKFQPBNK-UHFFFAOYSA-N
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Description

1-ETHYL-6-FLUORO-7-(4-{[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound belonging to the quinolone class This compound is characterized by its unique structure, which includes a quinoline core, a fluorine atom at the 6th position, and a piperazine ring substituted with a methoxybenzoyl group

Preparation Methods

The synthesis of 1-ETHYL-6-FLUORO-7-(4-{[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps. The key synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the fluorine atom at the 6th position. The piperazine ring is then introduced, and the methoxybenzoyl group is attached through an amide bond formation. The final step involves the introduction of the carboxylic acid group at the 3rd position of the quinoline ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-ETHYL-6-FLUORO-7-(4-{[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

    Substitution: The fluorine atom at the 6th position can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ETHYL-6-FLUORO-7-(4-{[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new antibiotics and anticancer agents.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-ETHYL-6-FLUORO-7-(4-{[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division. By inhibiting these enzymes, the compound can effectively kill or inhibit the growth of bacteria. Additionally, its interaction with other cellular targets may contribute to its anticancer properties.

Comparison with Similar Compounds

1-ETHYL-6-FLUORO-7-(4-{[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID can be compared with other quinolone derivatives, such as:

    Norfloxacin: Similar in structure but lacks the methoxybenzoyl group.

    Ciprofloxacin: Contains a cyclopropyl group instead of the ethyl group.

    Levofloxacin: A stereoisomer of ofloxacin with a different spatial arrangement of atoms. The uniqueness of 1-ETHYL-6-FLUORO-7-(4-{[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID lies in its specific substitutions, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C25H25FN4O5S

Molecular Weight

512.6 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H25FN4O5S/c1-3-28-14-18(24(33)34)22(31)17-12-19(26)21(13-20(17)28)29-8-10-30(11-9-29)25(36)27-23(32)15-4-6-16(35-2)7-5-15/h4-7,12-14H,3,8-11H2,1-2H3,(H,33,34)(H,27,32,36)

InChI Key

TVFWQQFKFQPBNK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=C(C=C4)OC)F)C(=O)O

Origin of Product

United States

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